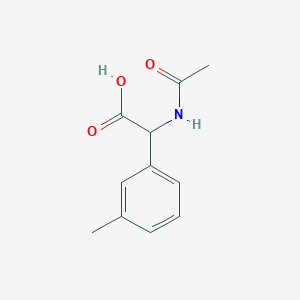
2-Acetamido-2-(m-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-(m-tolyl)acetic acid is an organic compound that belongs to the class of acetamido acids It is characterized by the presence of an acetamido group attached to a tolyl group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(m-tolyl)acetic acid typically involves the acylation of m-toluidine with acetic anhydride, followed by subsequent reactions to introduce the acetic acid functionality. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-(m-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Acetamido-2-(m-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-(m-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-Acetamido-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-Acetamido-2-(o-tolyl)acetic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
2-Acetamido-2-(m-tolyl)acetic acid is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with biological targets. The meta position of the tolyl group may result in different steric and electronic effects compared to the ortho and para isomers, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-acetamido-2-(3-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
JTAPOCKUVXZRHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


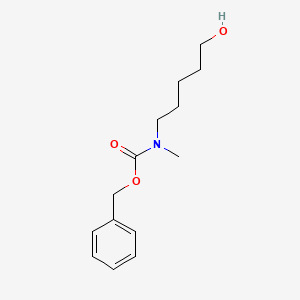

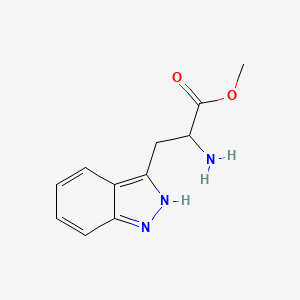
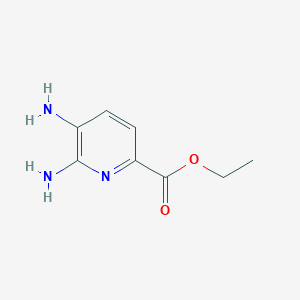

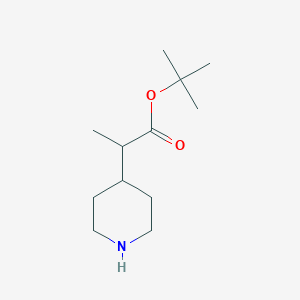
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
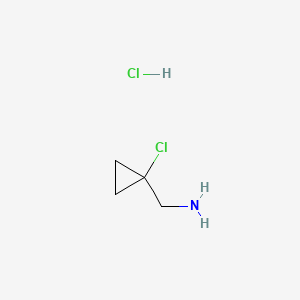
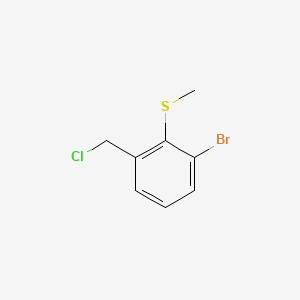
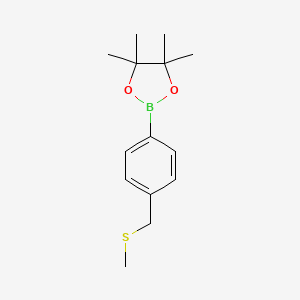
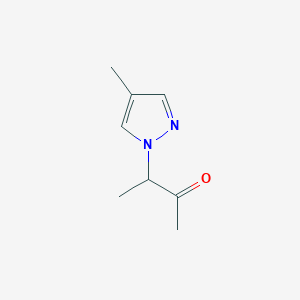
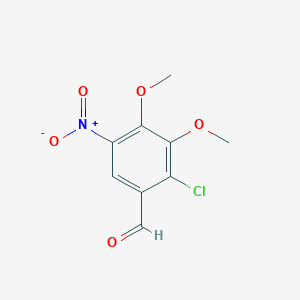
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
